molecular formula C15H16BrN5O2S2 B13357446 6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357446
M. Wt: 442.4 g/mol
InChI Key: YLUSYMVVEYCSTC-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H16BrN5O2S2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
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Biological Activity

6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a triazole ring fused with a thiadiazole ring and functional groups such as a bromophenyl moiety and a methylsulfonyl group, suggest promising pharmacological properties.

  • Molecular Formula : C15H16BrN5O2S2
  • Molecular Weight : 442.4 g/mol
  • Structural Characteristics : The compound features a bromophenyl group and a piperidine moiety that may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:

  • Mechanism of Action : The antitumor effects are often attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells .
  • Case Studies : A related compound showed promising results against various cancer cell lines, demonstrating the potential for structural modifications to enhance activity against specific tumor types .
CompoundCancer TypeIC50 (µM)Mechanism
Compound ALung Cancer5.2Tubulin Inhibition
Compound BColorectal Cancer3.8Apoptosis Induction
This compoundVariousTBDTBD

Antiviral Activity

The antiviral properties of similar compounds have also been explored:

  • Research Findings : Structural variations in the phenyl moiety can be tuned to enhance antiviral activity. Compounds with triazole and thiadiazole rings have shown efficacy against viral infections by interfering with viral replication processes .

Antifungal Activity

In addition to antitumor and antiviral properties, antifungal capabilities have been observed:

  • Activity Against Fungal Strains : Compounds in this class have been tested against strains such as Candida albicans and Candida tropicalis, showing varying degrees of effectiveness compared to standard antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances activity by increasing electron density in the reactive sites.
  • Functional Group Interactions : The methylsulfonyl group may facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions.

Properties

Molecular Formula

C15H16BrN5O2S2

Molecular Weight

442.4 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16BrN5O2S2/c1-25(22,23)20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3

InChI Key

YLUSYMVVEYCSTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br

Origin of Product

United States

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